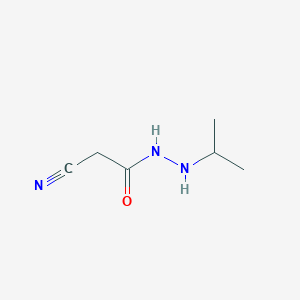
2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid
概要
説明
2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid, also known as CHA, is a chemical compound that has been extensively studied for its potential therapeutic applications. CHA is a derivative of phenylacetic acid and has been shown to have a range of biochemical and physiological effects. In
科学的研究の応用
Metabolic Pathways and Derivatives
Metabolism and Derivatives : 2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid plays a role in the metabolism of certain psychoactive substances in rats, leading to various metabolites through deamination and oxidative processes (Kanamori et al., 2002).
Synthesis of Anti-inflammatory Derivatives : Derivatives of 4-hydroxyphenyl acetic acid, a related compound, have been synthesized and exhibit anti-inflammatory properties, suggesting potential medicinal applications (Virmani & Hussain, 2014).
Chemical Synthesis and Characterization
Chemical Synthesis : 4-(2-Carboxybenzyloxy)phenylacetic acid, a compound structurally similar to 2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid, has been synthesized through specific reactions, demonstrating the compound's potential for diverse chemical applications (Wu Chun-shan, 2007).
Structural Characterization : Triorganotin(IV) derivatives of a similar compound have been synthesized and characterized, indicating the versatility of these compounds in complex chemical structures (Baul et al., 2002).
Medical and Biological Applications
Medical Diagnostics : Urinary levels of 4-hydroxyphenyl acetic acid have been used as a potential screening method for small-bowel disease, highlighting the diagnostic applications of this compound (Chalmers, Valman, & Liberman, 1979).
Antimicrobial Properties : Novel compounds synthesized from hydroxyphenylacetic acid have shown significant antimicrobial activity, suggesting their potential use as antimicrobial agents (Jayadevappa et al., 2012).
Analytical Chemistry and Biochemistry
Analytical Chemistry Applications : The compound has been used in the study of fluorescence detection in human urine, underlining its relevance in analytical chemistry (Yang, Liu, & Wan, 2017).
Biochemical Studies : Studies on amino acid biosynthesis in mixed rumen cultures have utilized derivatives of hydroxyphenylacetate, demonstrating its significance in biochemical research (Sauer, Erfle, & Mahadevan, 1975).
特性
IUPAC Name |
2-(carbamoylamino)-2-(4-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c10-9(15)11-7(8(13)14)5-1-3-6(12)4-2-5/h1-4,7,12H,(H,13,14)(H3,10,11,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSHIDXLOTQDUAV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C(=O)O)NC(=O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70993334 | |
| Record name | {[Hydroxy(imino)methyl]amino}(4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Carbamoylamino)-2-(4-hydroxyphenyl)acetic acid | |
CAS RN |
72500-37-9, 32507-69-0 | |
| Record name | α-[(Aminocarbonyl)amino]-4-hydroxybenzeneacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72500-37-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzeneacetic acid, alpha-((aminocarbonyl)amino)-4-hydroxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072500379 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | {[Hydroxy(imino)methyl]amino}(4-hydroxyphenyl)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70993334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Carbamoyl-2-amino-2-(4-hydroxyphenyl)acetic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031813 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






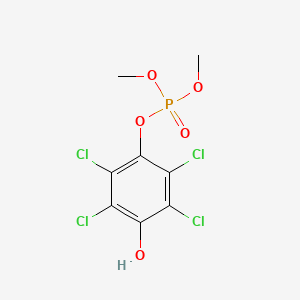
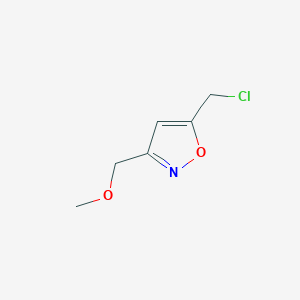
![N-[(E)-pyridin-3-ylmethylideneamino]quinolin-2-amine](/img/structure/B1660086.png)
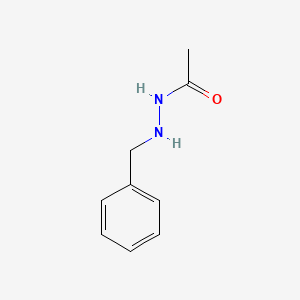
![(E,E)-N,N'-(Propane-1,3-diyl)bis[1-(3,4-dichlorophenyl)methanimine]](/img/structure/B1660091.png)
![N-[(1Z)-1-(2,5-Dichlorophenyl)ethylidene]hydroxylamine](/img/structure/B1660092.png)
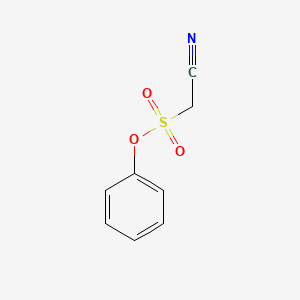
![Ethyl 3-[[5-(acetylamino)-2-methoxyphenyl]amino]butyrate](/img/structure/B1660094.png)
